
4-Bromobenzaldehyde
Overview
Description
4-Bromobenzaldehyde, also known as para-bromobenzaldehyde, is an organobromine compound with the chemical formula C7H5BrO. It is one of the three isomers of bromobenzaldehyde, characterized by a bromine atom substituted at the para position of the benzaldehyde structure. This compound appears as a white solid with an almond-like odor and is primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde can be synthesized in the laboratory through the oxidation of 4-bromotoluene. The process involves two main steps:
Bromination: The methyl group of 4-bromotoluene undergoes free radical bromination, resulting in the formation of 4-bromobenzal bromide.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also utilize alternative oxidizing agents and catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-couplings, enabling the synthesis of complex organic frameworks.
Suzuki Coupling
Reacts with boronic acids in the presence of Pd catalysts to form biaryl derivatives:
Example : Coupling with phenylboronic acid yields 4-biphenylcarbaldehyde .
Sonogashira Coupling
Forms alkynylated benzaldehydes with terminal alkynes:
This reaction produces 4-ethynylbenzaldehyde after desilylation .
Table 1: Cross-Coupling Reactions
Nucleophilic Additions
The aldehyde group undergoes nucleophilic attacks, forming derivatives like oximes and hydrazones.
Oxime Formation
Reacts with hydroxylamine to yield this compound oxime:
Characterization : : δ 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H), 8.11 (s, 1H) .
Hydrazone Formation
Forms hydrazones with hydrazines, such as salicylhydrazine:
These complexes exhibit biological activity, including anxiolytic effects .
Reduction Reactions
The aldehyde group or bromine atom can be selectively reduced under controlled conditions.
Carbonyl Reduction
TiO₂-mediated photoreduction in ethanol produces 4-bromobenzyl alcohol:
Mechanism : Ethanol acts as a proton donor, favoring alcohol formation (ΔG‡ = 8.2 kcal/mol) .
Debromination
In acetonitrile, photoreduction leads to debromination:
Kinetics : Faster in MeCN (k = 1.8 × 10³ s⁻¹) due to poor proton donation .
Table 2: Solvent-Dependent Photoreduction Outcomes
Solvent | Major Product | Selectivity | Thermodynamic Favorability |
---|---|---|---|
Ethanol | 4-Bromobenzyl alcohol | 92% | ΔG = -15.3 kcal/mol |
Acetonitrile | Benzaldehyde (debrominated) | 88% | ΔG = -12.1 kcal/mol |
Nucleophilic Substitution at Carbonyl
Morpholine attacks the carbonyl carbon, forming 4-bromobenzoic acid morpholine:
Byproduct : 4-Bromobenzoic acid forms via oxidation under catalyst-free conditions .
Schiff Base Formation
Condensation with sulfamethoxazole yields a photostabilizing agent for PVC:
Application : Enhances UV resistance in polymers .
Coordination Chemistry
Forms metal complexes with SnCl₄, contributing to neurotrophic effects:
Biological Relevance : Anxiolytic activity linked to bromine’s electronic effects .
Key Research Findings
Scientific Research Applications
Organic Synthesis
4-Bromobenzaldehyde is widely used as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Aldol Condensation : It can undergo solvent-free aldol condensation reactions to form chalcones, which are important intermediates for synthesizing flavonoids and other biologically active compounds .
- Cross-Coupling Reactions : The compound plays a crucial role in palladium-catalyzed mono- and bis-arylation reactions. For instance, it is utilized in the synthesis of 3,4-(ethylenedioxy)thiophenes, which are valuable in organic electronics .
Pharmaceutical Applications
The compound is pivotal in drug development due to its ability to serve as a precursor for various pharmaceutical agents:
- Synthesis of Bioactive Compounds : this compound is employed to synthesize Schiff bases that exhibit potential pharmacological activities. For example, it reacts with sulfamethoxazole to form derivatives that may enhance the photostability of polyvinyl chloride (PVC) .
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. Specifically, the semicarbazone derivative has shown high potency with minimal neurotoxicity in animal models .
Biological Research
In biological studies, this compound is used to investigate enzyme-catalyzed reactions and as a precursor for synthesizing biologically active compounds. Its applications include:
- Studying Enzyme Mechanisms : The compound aids in exploring enzyme kinetics and mechanisms by serving as a substrate for various enzymatic reactions.
- Model for Crystal Growth Studies : It has been utilized in crystallization studies, providing insights into crystal morphology and growth behaviors under different conditions .
Industrial Applications
In addition to its roles in research and pharmaceuticals, this compound finds applications in industrial processes:
- Manufacturing Agrochemicals : The compound is an important intermediate for synthesizing agrochemicals, contributing to the development of pesticides and herbicides .
- Dyes and Pigments : It is also involved in producing dyes and pigments used in various industrial applications.
- Synthesis of Chalcones via Aldol Condensation : A study demonstrated the successful synthesis of chalcones from this compound using a solvent-free grinding technique. This method highlighted the efficiency of using solid-state reactions for organic synthesis while minimizing solvent waste .
- Anticonvulsant Activity Evaluation : Research on the semicarbazone derivative of this compound showed significant anticonvulsant activity in rodent models, indicating its potential therapeutic application while maintaining a high protective index against neurotoxicity .
- Cross-Coupling Studies : The use of this compound in palladium-catalyzed cross-coupling reactions has been documented to yield high purity products suitable for further functionalization in organic synthesis .
Mechanism of Action
The reactivity of 4-bromobenzaldehyde is significantly influenced by the bromine atom, which activates the benzene ring towards electrophilic substitution reactions. This activation facilitates various chemical transformations, including cross-coupling reactions. The aldehyde group in this compound can also undergo nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2-Bromobenzaldehyde: Bromine atom at the ortho position.
3-Bromobenzaldehyde: Bromine atom at the meta position.
Uniqueness:
Biological Activity
4-Bromobenzaldehyde (4-BBA), a derivative of benzaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and antitoxigenic properties, supported by relevant case studies and research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 185.02 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 244 °C
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated the antibacterial effects of a cobalt complex derived from 4-BBA against Staphylococcus aureus and Escherichia coli. The complex showed significant inhibition of bacterial growth, indicating the potential of 4-BBA as an antibacterial agent when used in coordination complexes .
Anticancer Properties
This compound has been investigated for its anticancer potential. A specific study focused on a cobalt(II) complex synthesized from bis-(this compound-4-iminacetophenone), which demonstrated medium cytotoxicity against various cancer cell lines, including HepG2 (liver), A549 (lung), and PC3 (prostate). The IC values were reported as follows:
Cell Line | IC (µg/ml) |
---|---|
HepG2 | 25.0 |
A549 | 17.5 |
PC3 | 21.7 |
In vivo studies showed that treatment with this complex significantly increased the mean survival time of mice bearing Ehrlich ascites carcinoma (EAC), demonstrating the compound's potential as an anticancer agent .
Inhibition of Toxin Entry
A notable application of this compound is in the development of inhibitors against bacterial toxins. The compound N-(2,6-dimethylphenyl)semicarbazone derived from 4-BBA was identified as a potent inhibitor of anthrax lethal toxin entry into mammalian cells. This compound, named EGA, effectively blocked the entry of multiple acid-dependent bacterial toxins and viruses, highlighting its utility in therapeutic development against infectious diseases. The mechanism involves delaying lysosomal targeting and degradation processes .
Antiprotozoal Activity
In addition to its antibacterial and anticancer properties, derivatives of this compound have been explored for antiprotozoal activity. A study synthesized hydrazinated derivatives that demonstrated activity against various protozoan parasites, including Trypanosoma brucei and Leishmania infantum. The most effective compounds exhibited low micromolar IC values, indicating their potential for treating protozoan infections .
Summary of Biological Activities
Q & A
Q. Basic: What safety protocols are critical when handling 4-Bromobenzaldehyde in laboratory settings?
Answer:
- Immediate First Aid : In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash thoroughly with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .
- Toxicological Data : Limited toxicological studies exist; assume acute toxicity and use personal protective equipment (PPE) like gloves and goggles. Ensure proper ventilation to avoid inhalation risks .
Q. Basic: How can researchers confirm the purity and identity of synthesized this compound?
Answer:
- Analytical Techniques : Use H NMR (δ 9.98 ppm for aldehyde proton) and C NMR (δ 191.0 ppm for carbonyl carbon) for structural confirmation .
- Chromatography : Column chromatography (hexane/EtOAc) or GC-MS (retention time ~5.97 min for unreacted this compound) ensures purity .
Q. Advanced: How can reaction conditions be optimized for Cu-catalyzed cross-coupling of this compound with morpholine?
Answer:
-
Catalyst Screening : CuI increases reaction efficiency by forming a Cu(III) intermediate, enabling reductive elimination. Without CuI, conversion drops to 20% (GC-MS 10.22 min product peak) .
-
Parameter Optimization :
Variable Impact Catalyst loading (0.1–10 mol%) Higher loadings reduce unreacted starting material Reaction time (6–24 h) Longer durations improve yield but risk side products
Q. Advanced: What strategies prevent over-reduction of this compound to 4-bromobenzyl alcohol?
Answer:
- Reagent Selection : Use diMe-Imd-BH with acetic acid for selective reduction (79% yield of 4-bromobenzyl alcohol). Avoid strong reductants like NaBH, which may over-reduce the aldehyde .
- Monitoring : Track reaction progress via TLC (R: 0.3 for aldehyde, 0.6 for alcohol in hexane/EtOAc 1:1) .
Q. Advanced: How can Design of Experiments (DoE) improve Suzuki-Miyaura coupling of this compound?
Answer:
- DoE Variables : Optimize Pd catalyst (e.g., Pd@C-dots@FeO), base (KCO), and solvent (EtOH/HO) to maximize yield.
- Response Surface Analysis : Identify interactions between variables (e.g., higher Pd loading reduces reaction time but increases cost) .
Q. Basic: What spectroscopic techniques characterize this compound derivatives in materials science?
Answer:
- Fluorescence Spectroscopy : For cyclohexane derivatives (λ 320–450 nm emission), correlate substituents (e.g., 4-bromophenyl groups) with emission intensity .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and stereoelectronic effects .
Q. Advanced: How can computational modeling predict reactivity trends in this compound-based reactions?
Answer:
- DFT Calculations : Model transition states (e.g., Cu(III)-morpholine intermediates) to predict activation barriers and regioselectivity .
- Database Mining : Use Reaxys or SciFinder to cross-reference reaction outcomes with electronic parameters (Hammett σ) .
Q. Advanced: What side products form in uncatalyzed reactions of this compound with amines?
Answer:
- Mechanistic Pathways : Without CuI, competing nucleophilic substitution forms benzylamine byproducts. GC-MS analysis (e.g., m/z 185 for 4-bromobenzylamine) identifies impurities .
- Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess amine or optimize stoichiometry.
Q. Basic: How should researchers handle discrepancies in reported NMR data for this compound?
Answer:
- Validation : Cross-check chemical shifts with literature (e.g., δ 7.69–7.75 ppm for aromatic protons in CDCl) .
- Solvent Effects : Note solvent-induced shifts (e.g., DMSO vs. CDCl) and report experimental conditions explicitly.
Q. Advanced: What one-pot methodologies synthesize fluorescent cyclohexane derivatives from this compound?
Answer:
Properties
IUPAC Name |
4-bromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061534 | |
Record name | Benzaldehyde, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |
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Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Bromobenzaldehyde | |
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CAS No. |
1122-91-4 | |
Record name | 4-Bromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |
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Record name | 4-Bromobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914 | |
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Record name | 4-Bromobenzaldehyde | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | 4-bromobenzaldehyde | |
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Record name | 4-BROMOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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